![molecular formula C18H25ClN2O4 B15358699 Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a 4-chlorophenoxypropanoyl moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate typically involves the following steps:
Formation of 4-chlorophenoxypropanoyl chloride: This is achieved by reacting 4-chlorophenol with propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction with piperazine: The 4-chlorophenoxypropanoyl chloride is then reacted with piperazine to form the intermediate 4-[3-(4-chlorophenoxy)propanoyl]piperazine.
Introduction of the tert-butyl group: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the propanoyl group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the modifications made to the core structure.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a useful intermediate in large-scale chemical production.
作用机制
The mechanism of action of tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate depends on its specific application. Generally, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the chlorophenoxy group can contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is unique due to the presence of the 4-chlorophenoxypropanoyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and can influence its reactivity and interaction with biological targets.
属性
分子式 |
C18H25ClN2O4 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)16(22)8-13-24-15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3 |
InChI 键 |
ZWJVYXTWLNFMNO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCOC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


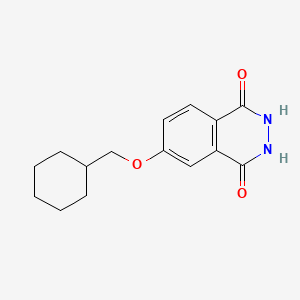

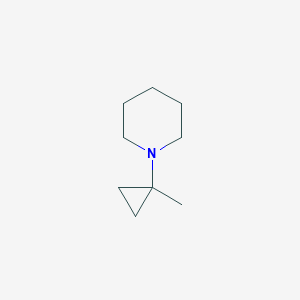
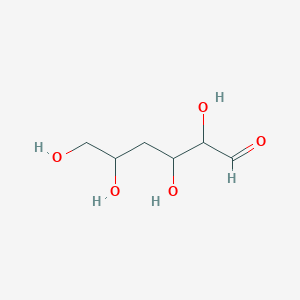
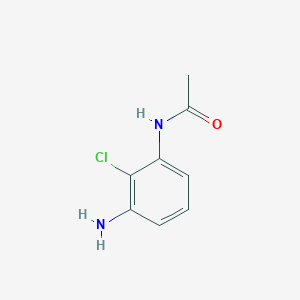

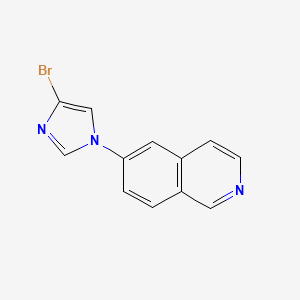
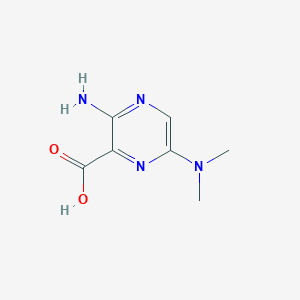
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
